2-(acetylamino)-N-benzylbenzamide

Description

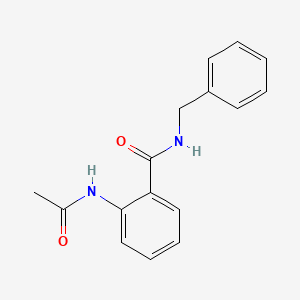

2-(Acetylamino)-N-benzylbenzamide is a benzamide derivative characterized by an acetylated amine group at the ortho position of the benzene ring and an N-benzyl substituent. This structure combines aromatic amide functionality with acetylated amine groups, making it relevant in medicinal chemistry and catalysis.

Key structural features include:

- Acetylamino group: Enhances metabolic stability and modulates solubility.

- Benzamide backbone: Provides a planar aromatic system for π-π interactions.

- N-Benzyl substituent: Introduces steric bulk and lipophilicity, influencing receptor binding or catalytic activity.

Properties

IUPAC Name |

2-acetamido-N-benzylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12(19)18-15-10-6-5-9-14(15)16(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZCGNMOQMFVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-N-benzylbenzamide typically involves the acylation of N-benzylbenzamide with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:

- N-benzylbenzamide + Acetic Anhydride → this compound + Acetic Acid

The reaction is typically conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-(acetylamino)-N-benzylbenzamide can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.

- Reduction : Reduction reactions can convert the amide group to an amine group.

- Substitution : The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution : Nucleophiles such as amines or thiols can be used to substitute the acetylamino group.

- Oxidation : N-oxide derivatives.

- Reduction : Corresponding amine derivatives.

- Substitution : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(acetylamino)-N-benzylbenzamide has several applications in scientific research:

- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.

- Biology : The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate.

- Industry : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-benzylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylbenzamide structure can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Amino-N-benzylbenzamide (CAS 5471-20-5)

- Structure : Lacks the acetyl group on the amine.

- Properties: Higher basicity due to the free amine group. Lower metabolic stability compared to the acetylated derivative.

- Applications : Primarily used as a synthetic intermediate. The absence of acetylation limits its use in environments requiring oxidative stability.

N-Acetylanthranilic Acid (2-Acetamidobenzoic Acid)

- Structure : Features a carboxylic acid group instead of the benzamide moiety.

- Properties :

- Applications: Used in peptide synthesis and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group enables salt formation, enhancing bioavailability compared to benzamides.

4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

- Structure: Includes chloro, methoxy, and diethylaminoethyl groups.

- Properties: Enhanced lipophilicity due to the diethylaminoethyl chain. The chloro and methoxy substituents increase electron-withdrawing effects, altering reactivity.

- Applications : Identified as a pharmacopeial impurity (e.g., in metoclopramide), highlighting its significance in quality control .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a hydroxy-dimethylethyl group and methyl substituent.

- Applications : Used in catalytic reactions for C–H bond activation.

Reactivity and Functional Group Analysis

- Acetylamino vs. Free Amine: Acetylation reduces nucleophilicity, making 2-(acetylamino)-N-benzylbenzamide less prone to oxidation compared to 2-amino-N-benzylbenzamide .

- Benzamide vs. Carboxylic Acid : N-Acetylanthranilic Acid’s carboxylic acid allows for salt formation, whereas the benzamide group in the target compound favors hydrogen bonding and receptor interaction .

- Substituent Effects: Electron-withdrawing groups (e.g., chloro, methoxy) in 4-(acetylamino)-5-chloro-... increase stability but reduce reactivity in electrophilic substitutions .

Q & A

Q. What are the recommended synthetic routes for 2-(acetylamino)-N-benzylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling : React 2-aminobenzoic acid derivatives with benzylamine using coupling agents like EDC/HOBt in anhydrous DCM under nitrogen .

Acetylation : Protect the amino group with acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent over-acylation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Key Variables : Temperature control during acetylation minimizes side reactions, while solvent polarity affects crystallization efficiency.

Q. How can structural characterization of this compound be optimized?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR in DMSO-d6 to resolve aromatic protons (δ 7.2–8.1 ppm) and acetyl groups (δ 2.1 ppm) .

- X-ray Crystallography : Single-crystal diffraction confirms planar amide bonds and hydrogen-bonding networks critical for stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 296.34 g/mol) and fragmentation patterns .

Q. What are the primary challenges in achieving enantiomeric purity, and how are they addressed?

Methodological Answer: Chiral resolution requires:

- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acetylation to control stereochemistry .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity in enzyme inhibition assays?

Methodological Answer:

- SAR Studies : Replace the benzyl group with substituted aryl rings (e.g., 4-chlorophenyl) to enhance hydrophobic interactions with enzyme active sites. IC50 values correlate with electron-withdrawing substituents .

- Kinetic Assays : Use fluorescence-based trypsin inhibition assays (λex = 380 nm, λem = 460 nm) to measure values. Competitive inhibition is observed at sub-micromolar concentrations .

Q. What computational methods validate the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in trypsin-like proteases, highlighting hydrogen bonds between the acetyl group and Ser195 .

- DFT Calculations : B3LYP/6-31G* optimizations reveal charge distribution at the amide bond, critical for substrate recognition .

Q. How should researchers address contradictions in reported IC50 values across studies?

Methodological Answer:

- Standardize Assay Conditions : Variability arises from differences in buffer pH (optimal: 7.4), ionic strength, and enzyme sources (recombinant vs. tissue-extracted) .

- Control for Aggregation : Use dynamic light scattering (DLS) to confirm compound solubility >50 µM, as nanoaggregates can falsely elevate IC50 .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- Microsomal Incubations : Assess hepatic clearance using human liver microsomes (HLMs) with NADPH cofactor. Methylation of the benzyl group reduces CYP3A4-mediated oxidation .

- Plasma Stability Assays : Incubate in rat plasma (37°C, 24h) and quantify via LC-MS/MS. Ester prodrugs of the acetyl group enhance half-life from 2h to >8h .

Q. How do crystallographic studies inform polymorph screening for this compound?

Methodological Answer:

- PXRD Analysis : Identify polymorphs (Form I vs. II) by comparing experimental patterns with simulated data from single-crystal structures .

- Thermal Gravimetry (TGA) : Monitor dehydration events; Form I shows higher thermal stability (m.p. 178°C vs. 165°C for Form II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.